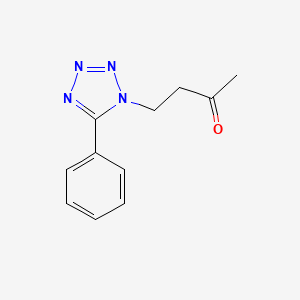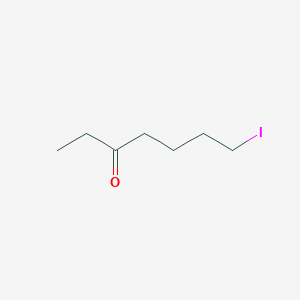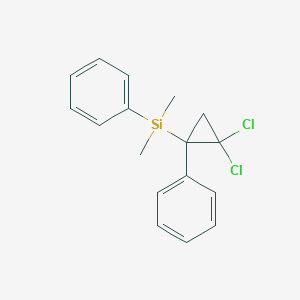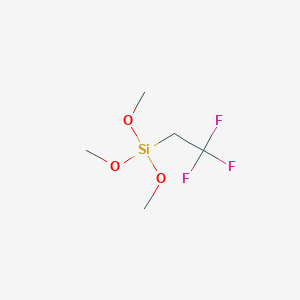
4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives have gained significant attention due to their diverse applications in medicinal and pharmaceutical chemistry . This compound, in particular, is known for its potential biological activities and its role as an intermediate in various chemical syntheses.
Métodos De Preparación
The synthesis of 4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one can be approached through several methods:
Click Chemistry Approach: This method involves the reaction of azides with alkynes to form tetrazoles under mild conditions.
Reaction with Sodium Azide: The reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts can yield tetrazoles.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction of nitriles with sodium azide, resulting in the formation of tetrazoles in a shorter time.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo nucleophilic and electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one has a wide range of scientific research applications:
Medicinal Chemistry: Tetrazoles are used as bioisosteres for carboxylic acids in drug design.
Biochemistry: Tetrazoles are used in DNA synthesis and as ligands in coordination chemistry.
Material Science: Tetrazoles are used in the development of energetic materials and as gas-generating agents in airbags.
Mecanismo De Acción
The mechanism of action of 4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one involves its interaction with molecular targets and pathways. Tetrazoles can act as inhibitors of enzymes or receptors by mimicking the structure of natural substrates. For example, tetrazoles can inhibit angiotensin-converting enzyme (ACE) and influence the renin-angiotensin system, which plays a crucial role in cardiovascular regulation .
Comparación Con Compuestos Similares
4-(5-Phenyl-1H-tetrazol-1-yl)butan-2-one can be compared with other similar compounds such as:
Propiedades
Número CAS |
113137-81-8 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-(5-phenyltetrazol-1-yl)butan-2-one |
InChI |
InChI=1S/C11H12N4O/c1-9(16)7-8-15-11(12-13-14-15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
RNGGNNCDAUFBRR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCN1C(=NN=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)


![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)


![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)

